2-oxo-2H-chromen-7-yl phenyl carbonate
Description
Properties
IUPAC Name |
(2-oxochromen-7-yl) phenyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-15-9-7-11-6-8-13(10-14(11)21-15)20-16(18)19-12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZKDLGONHMZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Oxo 2h Chromen 7 Yl Phenyl Carbonate and Analogues
Strategies for the Construction of the 2H-Chromen-2-one Core
Pechmann Condensation Approaches and Variants
The Pechmann condensation is a cornerstone of coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester or a related carboxylic acid under acidic conditions. For the synthesis of 7-hydroxy-4-methylcoumarin, a common analogue, resorcinol (B1680541) is condensed with ethyl acetoacetate. slideshare.netjetir.org The reaction is typically catalyzed by strong acids like concentrated sulfuric acid, often at low temperatures initially and then proceeding to room temperature. jetir.orgyoutube.com
Key aspects of the Pechmann reaction include:
Reactants : A phenol (e.g., resorcinol) and a β-ketoester (e.g., ethyl acetoacetate) or a suitable carboxylic acid (e.g., malic acid for umbelliferone). slideshare.netgoogle.com
Catalysts : Concentrated sulfuric acid is the most traditional and effective catalyst. jetir.org However, to address the corrosive nature of strong acids, solid acid catalysts such as Nafion resin/silica nanocomposites have been developed, offering high yields under milder conditions. researchgate.net
Mechanism : The process begins with the formation of a β-hydroxy ester intermediate, which then undergoes cyclization and dehydration to yield the coumarin ring system. slideshare.net
Improvements : To overcome common issues like solidification of the reaction mass and foaming in commercial-scale synthesis, modifications such as the addition of nitro-aromatic hydrocarbons (e.g., nitrobenzene) have been introduced, leading to more consistent and reproducible yields. google.com
| Phenol | β-Ketoester/Acid | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 49% | slideshare.net |
| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | Good yields | jetir.org |
| Resorcinol | Malic acid | Conc. H₂SO₄ | Good, reproducible yields | google.com |
| Resorcinol | Ethyl acetoacetate | Nafion resin/silica composite | 96% | researchgate.net |
Knoevenagel Condensation and Related Methods
The Knoevenagel condensation provides an alternative and highly versatile route to the coumarin core. This reaction involves the condensation of an o-hydroxybenzaldehyde (e.g., salicylaldehyde) with an active methylene (B1212753) compound, such as a malonic ester, in the presence of a weak base. nih.govyoutube.com The initial condensation product undergoes subsequent intramolecular cyclization (esterification) to form the lactone ring of the coumarin. youtube.com
Key features of this method include:
Reactants : An o-hydroxybenzaldehyde and a compound with an active methylene group (e.g., diethyl malonate, Meldrum's acid, ethyl acetoacetate). nih.govsapub.org
Catalysts : The reaction is typically promoted by weak bases like piperidine (B6355638) or amines. nih.govnih.gov Other effective catalysts include sodium azide (B81097) and potassium carbonate, which can provide excellent yields at room temperature in aqueous media. nih.gov Phenyliododiacetate (PIDA) has also been used as a mediator. nih.gov
Reaction Conditions : Modern variations employ energy sources like microwave irradiation and ultrasound to accelerate the reaction and improve yields, often under solvent-free or "green" conditions. nih.govaip.org For instance, microwave-assisted synthesis of 3-acetylcoumarin (B160212) and ethyl coumarin-3-carboxylate has been achieved in times as short as 60 seconds. aip.org
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Salicylaldehyde | Meldrum's acid | Sodium azide / Water, RT | 99% | nih.gov |
| Salicylaldehyde | Diethyl malonate | Piperidine, Acetic acid / EtOH | Not specified | nih.gov |
| o-Vanillin | Dimethyl malonate | Lithium sulfate (B86663) / Ultrasound | 96-97% | sapub.org |
| Salicylaldehyde | α-Substituted ethylacetates | PIDA / EtOH, 35-40 °C | 80-92% | nih.gov |
| 2-Hydroxybenzaldehyde | Various | Various / Microwave | Good | aip.org |
Transition Metal-Catalyzed Syntheses
In recent decades, transition metal catalysis has emerged as a powerful tool for constructing the coumarin skeleton under mild conditions. thieme-connect.com These methods often offer high efficiency, atom economy, and functional group tolerance, overcoming some limitations of classical methods. scispace.com A variety of metals, including palladium, copper, gold, and rhodium, have been successfully employed. thieme-connect.comresearchgate.net
Prominent transition metal-catalyzed strategies include:
Intramolecular Hydroarylation : Palladium-catalyzed intramolecular hydroarylation of aryl alkynoates is an effective method where an aromatic C-H bond is added across a C-C triple bond to form the coumarin ring. scispace.comresearchgate.net
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to synthesize substituted coumarins. tandfonline.com
Domino Reactions : Gold-catalyzed domino cyclization-oxidative coupling reactions of arylpropionic acid esters can lead to the formation of coumarin dimers as well as the monomeric coumarin core. scispace.com
C-H Activation : Rhodium-catalyzed C-H activation followed by annulation with a three-carbon source like methyleneoxetanones provides a redox-neutral pathway to 2H-chromene-3-carboxylic acids. organic-chemistry.org
These advanced methods provide access to a wide range of functionalized coumarins that may be difficult to obtain through classical condensation reactions. thieme-connect.com
Other Cyclization and Annulation Reactions
Beyond the major named reactions, several other cyclization strategies have been developed for the synthesis of the 2H-chromen-2-one core and related 2H-chromenes. rsc.org These methods often leverage unique starting materials or reaction pathways.
Base-Promoted Annulation : A metal-free, base-promoted (4 + 2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides can selectively produce 2H-chromen-2-one scaffolds. The selectivity can be switched by modifying the base used (e.g., K₂CO₃). acs.org
Intramolecular Rauhut–Currier Reaction : Lithium selenolate has been shown to catalyze the intramolecular Rauhut–Currier reaction, leading to the formation of substituted 2H-chromene derivatives. The regioselectivity of the cyclization depends on the substituents on the starting material. acs.org
Electrophilic Cyclization : The reaction of substituted propargylic aryl ethers with electrophiles such as iodine (I₂) or ICl can produce 3,4-disubstituted 2H-benzopyrans in excellent yields. organic-chemistry.org
These alternative routes highlight the ongoing innovation in heterocyclic chemistry, providing diverse and powerful methods for assembling the fundamental coumarin structure. researchgate.net
Functionalization at the C-7 Position: Carbonate Formation
Once the 7-hydroxy-2H-chromen-2-one precursor is synthesized, the final step is the installation of the phenyl carbonate moiety at the C-7 hydroxyl group. This transformation is typically achieved through an O-acylation reaction.
O-Acylation and O-Sulfonylation Precursors
The formation of the carbonate bond is an esterification process where the phenolic hydroxyl group of 7-hydroxycoumarin acts as a nucleophile.
O-Acylation : The most direct method for forming the 2-oxo-2H-chromen-7-yl phenyl carbonate is the O-acylation of 7-hydroxy-2H-chromen-2-one with phenyl chloroformate. This reaction is analogous to other acylation reactions of hydroxycoumarins. For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) is achieved by reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). mdpi.com This general protocol, involving an acyl chloride and a base to neutralize the HCl byproduct, is directly applicable to the formation of the target carbonate. The reaction is typically rapid and high-yielding at room temperature. mdpi.com
O-Sulfonylation Precursors : While direct acylation is more common for carbonate synthesis, O-sulfonylation can be used to create activated precursors for further functionalization. The hydroxyl group of a coumarin can be converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. core.ac.uk This tosylated coumarin could then potentially react with a phenoxide nucleophile in a substitution reaction to form the desired ether linkage of the carbonate, though this is a less direct route than acylation with phenyl chloroformate.
The reactivity of hydroxycoumarins towards acylation can be influenced by their structure. For instance, studies on 4-hydroxycoumarins have detailed both O-acylation and C-acylation pathways, with O-acylation being favored under certain conditions to produce coumarinyl carboxylates. sciepub.com In the case of 7-hydroxycoumarin, the phenolic hydroxyl is a good nucleophile, readily undergoing O-acylation to form esters, including carbonates. nih.gov
Direct Carbonylation Reactions
Direct carbonylation reactions for the synthesis of this compound typically involve the acylation of the hydroxyl group of 7-hydroxycoumarin (umbelliferone). The most straightforward method is the reaction of 7-hydroxycoumarin with phenyl chloroformate. This reaction is an O-acylation where the phenolic hydroxyl group of the coumarin acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. This process results in the formation of the desired phenyl carbonate ester and a hydrochloride salt as a byproduct, which is typically neutralized by a base.
While direct carbonylation of phenols using carbon monoxide (CO) is a known industrial process for producing carbonates, its application to complex molecules like 7-hydroxycoumarin is less common in standard laboratory synthesis compared to the use of activated reagents like phenyl chloroformate. The synthesis of related 7-O-acyl coumarins, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, follows a similar O-acylation pathway using the corresponding acyl chloride (4-chlorobenzoyl chloride), demonstrating the viability of this approach for attaching esters to the 7-position of the coumarin ring. mdpi.com
Reaction Conditions and Reagents for Carbonate Synthesis
The synthesis of carbonate esters on the 7-hydroxycoumarin scaffold is influenced by the choice of reagents, base, solvent, and reaction temperature. A common and effective method involves reacting 7-hydroxycoumarin with phenyl chloroformate in the presence of a base.
Key Reagents and Conditions:
Base: A non-nucleophilic organic base such as triethylamine (TEA) is frequently used to scavenge the hydrochloric acid produced during the reaction. mdpi.comcore.ac.uk Inorganic bases like potassium carbonate (K₂CO₃) can also be employed, particularly in polar aprotic solvents.
Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Common solvents include:
Dichloromethane (DCM): A versatile solvent for O-acylation reactions. mdpi.com
Acetone: Often used with inorganic bases like K₂CO₃. core.ac.uk
Dimethylformamide (DMF): A polar aprotic solvent that can facilitate nucleophilic substitution reactions. researchgate.net
Tetrahydrofuran (B95107) (THF): Another common solvent for these types of reactions.
Temperature: These reactions are often carried out at room temperature or with gentle heating to ensure completion. mdpi.com
The table below summarizes typical conditions used in analogous acylation reactions of 7-hydroxycoumarin derivatives, which are directly applicable to the synthesis of the target phenyl carbonate.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 7-hydroxy-2H-chromen-2-one | 4-chlorobenzoyl chloride | Triethylamine | Dichloromethane | 20 °C | mdpi.com |
| 5,7-Dihydroxy-4-phenylcoumarin | Nicotinoyl azide | Triethylamine | Acetone | Not specified (stand for 12h) | core.ac.uk |
| 7-Amino-4-methyl coumarin derivative | 2-chloro-N-(4-methyl-2-oxo-2H-chrome-7-yl) acetamide | NaOH | DMF | Not specified | researchgate.net |
Synthesis of Phenyl Carbonate Moiety Precursors
The primary precursor for introducing the phenyl carbonate group in laboratory synthesis is phenyl chloroformate . This reagent is synthesized industrially by the reaction of phenol with excess phosgene (B1210022) (COCl₂). chemicalbook.compatsnap.com The reaction can be catalyzed by N,N-dialkylated acid amides or other catalysts, and typically involves careful temperature control and removal of the hydrogen chloride (HCl) byproduct. chemicalbook.comgoogle.com
Another important precursor in industrial carbonate synthesis is diphenyl carbonate (DPC) . Phosgene-free, greener routes to DPC are of significant interest. nih.gov One such method is the transesterification of dimethyl carbonate (DMC) with phenol. mdpi.com This process often occurs in two steps: first, the formation of methyl phenyl carbonate (MPC), followed by a second transesterification or a disproportionation reaction to yield DPC and regenerate DMC. mdpi.com Catalysts for this process include various metal oxides and hydroxides. mdpi.com Additionally, DPC can be synthesized directly from CO₂, phenol, and carbon tetrachloride using composite catalysts under mild conditions. acs.org A patented process also describes producing phenyl carbonates by reacting phenyl acetate (B1210297) with dimethyl carbonate. google.com
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of coumarin and its derivatives to minimize environmental impact. benthamdirect.comeurekalert.org While specific green methods for synthesizing this compound are not extensively detailed, the strategies used for the synthesis of the coumarin core can be adapted for its subsequent functionalization. eurekalert.orgeurekaselect.com
Key green approaches include:
Solvent-Free Conditions: Performing reactions without a solvent, often using techniques like grinding (mechanochemistry) or microwave irradiation, reduces waste and can shorten reaction times. rsc.orgtandfonline.comresearchgate.net For instance, the Pechmann condensation to form the coumarin ring has been successfully conducted under solvent-free conditions using a recyclable Amberlyst-15 catalyst. researchgate.net This principle could be applied to the reaction of 7-hydroxycoumarin with a carbonate precursor.
Alternative Energy Sources: Microwave irradiation and ultrasound are used to accelerate reactions, often leading to higher yields and cleaner product formation compared to conventional heating. scispace.com
Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents aligns with green chemistry goals. eurekalert.org
The enzymatic synthesis of diphenyl carbonate from dimethyl carbonate and phenol represents another environmentally benign route, avoiding the use of hazardous phosgene. nih.gov Such biocatalytic methods could potentially be adapted for the synthesis of coumarin carbonates.
Asymmetric Synthesis and Chiral Induction in Coumarin Derivatives
The parent molecule, this compound, is achiral. However, the introduction of chirality into the coumarin scaffold is a significant area of research, as it generates structural complexity and can lead to compounds with specific biological activities. beilstein-journals.orgnih.gov Asymmetric synthesis aims to produce chiral molecules with a high degree of stereoselectivity, yielding predominantly one enantiomer.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of coumarin derivatives. beilstein-journals.orgnih.gov Chiral small-molecule organocatalysts, such as those derived from proline or cinchona alkaloids, can effectively induce enantioselectivity in various reactions. beilstein-journals.orgnih.gov
Common strategies for introducing chirality to the coumarin framework include:
Asymmetric Michael Additions: Chiral catalysts can control the addition of nucleophiles, such as 4-hydroxycoumarins, to α,β-unsaturated ketones or enones, creating stereogenic centers with high enantiomeric excess (ee). beilstein-journals.orgnih.gov
Asymmetric Cycloadditions: Chiral catalysts can mediate [3+2] cycloaddition reactions involving a coumarin dipolarophile to form fused heterocyclic systems with controlled stereochemistry. beilstein-journals.org
Allylic Alkylation: Reactions between coumarin derivatives and Morita–Baylis–Hillman (MBH) carbonates can be catalyzed to proceed enantioselectively. beilstein-journals.org
Phosphoric Acid-Catalyzed Cycloannulation: Chiral phosphoric acids have been used to catalyze the reaction of para-quinone methides with azlactones to construct dihydrocoumarin (B191007) motifs with excellent diastereoselectivities and enantioselectivities. acs.org
These methods highlight the diverse catalytic approaches available for generating a wide range of optically active coumarin derivatives, which could include analogues of this compound bearing chiral substituents. beilstein-journals.orgoup.comrsc.org
Based on the conducted research, detailed experimental spectroscopic data specifically for the compound “this compound” is not available in the provided search results. While data exists for structurally similar compounds, such as halogenated benzoate (B1203000) esters of 7-hydroxycoumarin, the strict requirement to focus solely on the specified phenyl carbonate derivative prevents the use of this analogous information.
Generating a scientifically accurate and thorough article as per the requested outline is not possible without the specific ¹H NMR, ¹³C NMR, 2D NMR, IR, Mass Spectrometry, and UV-Vis data for “this compound.” To adhere to the principles of scientific accuracy and avoid presenting potentially misleading information, the article cannot be generated at this time.
Advanced Spectroscopic and Structural Elucidation Studies
X-ray Crystallography for Solid-State Structure Determination
As of the latest available research, detailed X-ray crystallographic data for the specific compound 2-oxo-2H-chromen-7-yl phenyl carbonate has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. While the solid-state structures of numerous related coumarin (B35378) derivatives have been extensively studied, providing valuable insights into the conformational preferences and intermolecular interactions of this class of compounds, specific experimentally determined parameters for this compound are not available.
For illustrative purposes, studies on analogous compounds such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) and 2-oxo-2H-chromen-7-yl 4-fluorobenzoate reveal common structural motifs. nih.govmdpi.com In these related structures, the coumarin ring system is typically planar. nih.gov The dihedral angle between the coumarin moiety and the appended phenyl-containing ring is a key conformational feature, influenced by the substitution pattern on the phenyl ring and the nature of the linking ester group.
In the crystal lattice of these related molecules, the packing is often stabilized by a network of intermolecular interactions. These can include C—H⋯O hydrogen bonds, π–π stacking interactions between aromatic rings, and other weak van der Waals forces. nih.gov For example, in the structure of 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, molecules are linked into chains by C—H⋯O hydrogen bonds, and the crystal structure is further supported by π–π stacking interactions. nih.gov
Theoretical calculations, such as those using density functional theory (DFT), have been employed to complement experimental X-ray data for similar coumarin esters, showing good agreement between calculated and observed geometries for bond lengths and angles. nih.gov Such computational studies could provide a theoretical model for the three-dimensional structure of this compound in the absence of experimental crystal structure data.
It is important to reiterate that the specific bond lengths, bond angles, unit cell parameters, and intermolecular contact distances for this compound remain to be determined through future single-crystal X-ray diffraction studies.
Reactivity and Mechanistic Investigations of 2 Oxo 2h Chromen 7 Yl Phenyl Carbonate
Hydrolysis Pathways of Carbonate Linkage
The carbonate ester linkage in 2-oxo-2H-chromen-7-yl phenyl carbonate is susceptible to hydrolysis, a reaction that cleaves the molecule into 7-hydroxycoumarin, phenol (B47542), and carbon dioxide. This process can occur under neutral, acidic, or basic conditions, with the rate being significantly influenced by the pH of the medium.
Analogous to diphenyl carbonate, the hydrolysis of this compound in neutral water is expected to proceed, albeit at a potentially slow rate. For instance, diphenyl carbonate has a reported half-life of approximately 39.9 hours at 25°C and a pH of 7. oecd.org The presence of the electron-withdrawing coumarin (B35378) moiety may influence the rate of hydrolysis compared to simple diaryl carbonates.
Under acidic conditions, the hydrolysis of diaryl carbonates can be catalyzed. rsc.org The reaction mechanism likely involves the protonation of the carbonyl oxygen of the carbonate, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. However, studies on diphenyl carbonate have shown that the dependence of the hydrolysis rate on acid concentration can be complex, with possibilities of specific electrolyte effects influencing the rate. rsc.org
Base-catalyzed hydrolysis is generally much faster for esters and carbonates. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the carbonate bond and the formation of 7-hydroxycoumarin and phenyl carbonate, with the latter rapidly decomposing to phenol and carbon dioxide.
Nucleophilic Substitution Reactions at the Carbonate Center
The carbonyl carbon of the carbonate group in this compound is an electrophilic center and is thus a target for various nucleophiles. researchgate.net These reactions, which proceed via a nucleophilic acyl substitution mechanism, are fundamental to the compound's utility in synthesis.
A general representation of this reaction is the attack of a nucleophile (Nu⁻) on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate. The departure of either the phenoxide or the 7-oxycoumarin group as the leaving group follows. The regioselectivity of this cleavage depends on the relative leaving group abilities of the phenoxide and the 7-oxycoumarin moieties.
Kinetic studies on the phenolysis of asymmetric diaryl carbonates have shown that these reactions are typically first order in the nucleophile and follow a concerted mechanism. nih.gov The reactivity of the carbonate is enhanced by electron-withdrawing groups on the leaving group. nih.gov In the case of this compound, the electronic properties of both the coumarin and phenyl rings will influence the rate of nucleophilic attack. For instance, the reaction with other alcohols or phenols (transesterification) can be used to synthesize different carbonate esters. wikipedia.org Aliphatic alcohols are generally more nucleophilic than phenols and can displace the phenoxide group. wikipedia.org
Electrophilic Aromatic Substitution on the Chromenone and Phenyl Rings
Both the coumarin ring system and the phenyl ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the substituents on each ring.
The phenyl ring is substituted with the electron-withdrawing carbonate group (-O-C(O)O-coumarinyl). This group will deactivate the phenyl ring towards electrophilic attack and will direct incoming electrophiles to the meta position.
Radical Reactions Involving the Compound
While less common than ionic reactions for this class of compounds, radical reactions involving the coumarin moiety are known. For instance, photocatalytic reductive arylations of coumarin-3-carboxylic acids have been shown to proceed through a radical mechanism. acs.org It is conceivable that under specific conditions, such as exposure to radical initiators or photolysis, this compound could participate in radical reactions. Potential reaction sites include the C-H bonds of the aromatic rings or addition reactions to the double bond of the pyrone ring.
Rearrangement Reactions
Aryl esters, including carbonates, can undergo rearrangement reactions under certain conditions. One relevant example is the Fries rearrangement, which has been observed for acyloxycoumarins. sciepub.com A thermal or photochemical Fries-type rearrangement of this compound could potentially lead to the migration of the phenoxycarbonyl group to the C6 or C8 positions of the coumarin ring, forming the corresponding hydroxybenzoylcoumarin derivatives.
Another potential rearrangement is the "ester dance," a palladium-catalyzed translocation of an ester group on an aromatic ring. acs.org While not specifically demonstrated for carbonates, this type of reaction highlights the possibility of intramolecular migration of the entire carbonate functionality under transition metal catalysis.
Catalytic Transformations
The reactivity of this compound can be significantly enhanced and controlled through the use of catalysts.
Transesterification: The transesterification of diaryl carbonates with alcohols or other phenols is a key transformation. This reaction can be catalyzed by both acids and bases. For example, the transesterification of dimethyl carbonate with phenol to produce diphenyl carbonate is an important industrial process that relies on various catalysts. mdpi.com Similarly, the reaction of this compound with other alcohols can be catalyzed to produce different coumarinyl-alkyl carbonates.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for a range of transformations involving carbonate esters. Palladium-catalyzed nucleophilic substitution of diarylmethyl carbonates has been reported, demonstrating the activation of C-O bonds by palladium. oup.com Additionally, palladium-catalyzed 1,1-diarylation of allylic carbonates showcases the utility of these compounds in carbon-carbon bond-forming reactions. nih.gov It is plausible that the this compound could undergo similar palladium-catalyzed cross-coupling reactions.
Organocatalysis: Organocatalysts have been shown to be effective in activating diphenyl carbonate for reactions with diols to form cyclic carbonates. acs.orgorganic-chemistry.org This suggests that the reactivity of the carbonate group in this compound could also be enhanced by organocatalysts for various nucleophilic substitution reactions.
Reaction Kinetics and Thermodynamics Studies
The rates and equilibria of the reactions involving this compound are governed by kinetic and thermodynamic parameters.
Kinetics: Kinetic studies of the aminolysis and phenolysis of asymmetric diaryl carbonates have provided insights into the reaction mechanisms. nih.gov For example, the Brønsted-type plots for the reaction of diaryl carbonates with phenoxide nucleophiles are linear, consistent with a concerted mechanism. nih.gov The reaction rates are sensitive to the electronic nature of both the non-leaving group and the leaving group. nih.gov For this compound, a kinetic investigation of its reactions with a series of nucleophiles would provide valuable information about the transition state structure and the influence of the coumarin moiety on reactivity.
Thermodynamics: Thermodynamic data for organic carbonates are important for understanding reaction equilibria and for process design. While extensive thermodynamic databases exist for inorganic carbonates, especially in the context of CO2 sequestration, data for more complex organic carbonates are less common. pnnl.gov The thermodynamic stability of this compound and its reaction products would determine the position of equilibrium for reversible reactions such as hydrolysis and transesterification.
Below is a data table summarizing the expected reactivity of this compound based on the behavior of analogous compounds.
| Reaction Type | Reagents/Conditions | Expected Products | Mechanistic Notes |
| Hydrolysis | H₂O (neutral, acidic, or basic) | 7-Hydroxycoumarin, Phenol, CO₂ | Can be acid or base-catalyzed. |
| Nucleophilic Substitution | Alcohols, Amines, etc. | Substituted carbonates or carbamates | Proceeds via a tetrahedral intermediate. |
| Electrophilic Aromatic Substitution (Coumarin Ring) | Electrophiles (e.g., Br₂, HNO₃) | 6- and/or 8-substituted derivatives | Directed by the activating -O-carbonate group. |
| Electrophilic Aromatic Substitution (Phenyl Ring) | Electrophiles (e.g., Br₂, HNO₃) | meta-substituted derivatives | Directed by the deactivating carbonate group. |
| Fries-type Rearrangement | Heat or UV light | 6- and/or 8-phenoxycarbonyl-7-hydroxycoumarin | Intramolecular migration of the phenoxycarbonyl group. |
| Catalytic Transesterification | Alcohol, Catalyst (acid or base) | New carbonate ester, Phenol | Equilibrium-driven reaction. |
Computational Chemistry and Molecular Modeling of 2 Oxo 2h Chromen 7 Yl Phenyl Carbonate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. thenucleuspak.org.pkresearchgate.net For coumarin (B35378) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate various electronic parameters. thenucleuspak.org.pkresearchgate.net
Studies on analogous coumarin esters, such as 2-oxo-2H-chromen-7-yl benzoate (B1203000) and its substituted variants, reveal a characteristic distribution of electron density. researchgate.netnih.gov The coumarin ring system features a delocalized π-electron system, with the pyrone ring exhibiting distinct bond length patterns: a shorter C2-C3 bond and longer C1-C2 and C3-C4 bonds, indicating localized double-bond character. nih.govnih.gov This pattern is anticipated to be preserved in 2-oxo-2H-chromen-7-yl phenyl carbonate.
The reactivity of the molecule can be understood by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net For similar coumarin esters, this gap is typically around 4.4 eV, suggesting significant stability. researchgate.net Molecular Electrostatic Potential (MEP) maps further identify regions prone to electrophilic and nucleophilic attack, with negative potential (red/yellow) typically localized around the carbonyl oxygens, making them sites for electrophilic interaction. thenucleuspak.org.pkresearchgate.net
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV to -7.0 eV | Indicates electron-donating capacity |
| LUMO Energy | ~ -2.0 eV to -2.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Correlates with chemical stability and reactivity |
| Dipole Moment | ~ 4.0 - 6.0 Debye | Measures molecular polarity |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis, often initiated with data from X-ray crystallography of similar compounds, reveals the spatial arrangement of the molecule's constituent parts. nih.govnih.gov A key conformational feature is the torsion angle between the planar coumarin ring system and the attached phenyl ring of the carbonate group. In related structures like 2-oxo-2H-chromen-7-yl 4-fluorobenzoate, the benzene (B151609) ring is oriented at a significant angle (e.g., 59.03°) relative to the coumarin plane. nih.gov A similar non-planar conformation is expected for this compound, influenced by steric hindrance and the optimization of intramolecular interactions.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov Coumarin derivatives are known to interact with a wide range of biological targets, including enzymes and receptors implicated in various diseases. nih.govmdpi.com Docking studies on these derivatives have provided valuable insights into their mechanism of action.
Potential biological targets for this compound could include those identified for other coumarins, such as cyclin-dependent kinases (CDKs), tyrosine kinases, and monoamine oxidases. benthamdirect.comnih.govmdpi.com A typical docking study would involve:
Preparing the 3D structure of the target protein (e.g., from the Protein Data Bank).
Generating a low-energy 3D conformation of this compound.
Using a docking algorithm to systematically sample possible binding poses of the ligand within the receptor's active site.
Scoring the poses based on binding energy to identify the most favorable interaction mode.
The results would highlight key interactions, such as hydrogen bonds (often involving the carbonyl oxygens) and hydrophobic or π-π stacking interactions between the aromatic rings of the coumarin and the receptor's amino acid residues. nih.govresearchgate.net
| Biological Target Class | Specific Example | Key Interactions Observed |
|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinase 9 (CDK9) benthamdirect.com | Hydrogen bonds, hydrophobic interactions |
| Transporter Proteins | Multidrug-Resistance-Associated Protein 1 (MRP1) nih.gov | Hydrogen bonds with ATP binding domains |
| Neuronal Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) nih.gov | Interactions with catalytic and peripheral sites |
| Bacterial Enzymes | Tyrosine Kinase nih.gov | Electrostatic and hydrophobic contacts |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity using statistical models. frontiersin.org 2D-QSAR relates activity to physicochemical descriptors, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. benthamdirect.comnih.gov
To develop a QSAR model for analogues of this compound, a dataset of related compounds with measured biological activity against a specific target is required. The process involves:
Aligning the 3D structures of all compounds in the dataset.
Placing the aligned molecules in a 3D grid and calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields (for 3D-QSAR). mdpi.com
Using statistical methods like Partial Least Squares (PLS) to build a mathematical model linking the field values (or 2D descriptors) to biological activity.
The resulting model can be visualized as contour maps, which indicate regions where modifications to the molecular structure would likely increase or decrease activity. benthamdirect.com For instance, a CoMFA map might show that a bulky, electropositive substituent at a specific position on the phenyl ring would enhance binding affinity. Such models are predictive tools used to estimate the activity of newly designed compounds before their synthesis. explorationpub.com The robustness of a QSAR model is validated by statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com
| Parameter | Description | Acceptable Value |
|---|---|---|
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 mdpi.com |
| r² (Non-cross-validated r²) | Measures the goodness of fit of the model to the training data. | > 0.9 explorationpub.com |
| r²_pred (External validation) | Measures the predictive ability on an external test set. | > 0.6 explorationpub.com |
| Standard Error of Estimate (SEE) | Measures the standard deviation of the residuals. | Low value desired |
In Silico Prediction of Reaction Pathways
Computational methods can also be employed to predict and analyze potential chemical reaction pathways for this compound. By modeling the reactants, transition states, intermediates, and products, it is possible to calculate activation energies and reaction thermodynamics, thereby predicting the most likely reaction mechanisms.
For this compound, a key reaction pathway of interest would be the hydrolysis of the carbonate ester bond. Using DFT calculations, one could model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the carbonate group. By locating the transition state structure for this step, the activation energy barrier can be calculated, providing a quantitative measure of the reaction rate. This approach allows for a comparison of the relative stability of the ester linkage compared to other functional groups in the molecule. Furthermore, in silico methods can predict sites of metabolism by modeling interactions with metabolic enzymes like cytochrome P450s, identifying which parts of the molecule are most susceptible to oxidative modification. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituents on the Phenyl Carbonate Moiety on Reactivity and Molecular Interactions
The phenyl carbonate moiety of 2-oxo-2H-chromen-7-yl phenyl carbonate serves as a critical determinant of the molecule's reactivity and its capacity for non-covalent molecular interactions. The reactivity of the carbonate group, particularly its susceptibility to nucleophilic attack and hydrolysis, is significantly modulated by the electronic properties of substituents on the phenyl ring.
Substituents on an aromatic ring influence reactivity through a combination of inductive and resonance effects. libretexts.orglumenlearning.com Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the phenyl ring and, by extension, on the carbonate's carbonyl carbon. studymind.co.uk This increased electrophilicity makes the carbonate more susceptible to cleavage by nucleophiles. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups (-CH3) increase electron density, thereby reducing the reactivity of the carbonate linkage. studymind.co.uk
A kinetic study on the analogous compound 4-nitrophenyl phenyl carbonate demonstrated that the nature of the electrophilic center is key to its reactivity profile. nih.gov The replacement of a carbonyl group (C=O) with a more polarizable thionocarbonyl group (C=S) was found to decrease its reactivity towards strongly basic amines but increase it toward weakly basic ones, highlighting the subtle electronic factors at play. nih.gov
The nature of the substituent also dictates the types of molecular interactions the phenyl ring can engage in. Halogen atoms (F, Cl, Br) can act as ortho- and para-directing deactivators due to a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect. libretexts.org These atoms can participate in halogen bonding, a specific type of non-covalent interaction that can be crucial for binding to biological targets. Similarly, hydroxyl or amino groups can act as hydrogen bond donors, while the aromatic ring itself can engage in π-π stacking and C=O···π interactions, which are important for stabilizing the molecule within a binding pocket. nih.gov
Table 1: Predicted Effects of Phenyl Ring Substituents on Carbonate Moiety Properties
| Substituent Type | Example Group | Effect on Carbonate Reactivity | Influence on Molecular Interactions |
|---|---|---|---|
| Strong Electron-Withdrawing | -NO2 | Increases (more electrophilic) | Potential for dipole-dipole interactions |
| Moderate Electron-Withdrawing | -Cl, -Br | Slightly increases | Enables halogen bonding; π-π stacking |
| Weak Electron-Donating | -CH3 | Slightly decreases | Enhances hydrophobicity; π-π stacking |
| Strong Electron-Donating | -OCH3, -OH | Decreases (less electrophilic) | Enables hydrogen bonding; π-π stacking |
Role of Chromenone Scaffold Substitutions (e.g., 4-methyl group) on Chemical and Biological Properties
Substitutions on the 2-oxo-2H-chromen (coumarin) scaffold profoundly influence the molecule's chemical stability and biological activity profile. The type and location of substituents are critical, as they can alter electronic distribution, lipophilicity, and metabolic fate. nih.gov
The 4-methyl group is a particularly significant substituent. Its presence is known to enhance metabolic stability. Unsubstituted coumarins can be metabolized by cytochrome P450 enzymes to form a mutagenic 3,4-coumarin epoxide; the methyl group at the C4 position sterically hinders this metabolic pathway, reducing potential toxicity. tandfonline.comtandfonline.com Furthermore, 4-methylcoumarins generally lack the anticoagulant effects associated with warfarin (B611796) derivatives, for which a hydroxyl group at C4 is a key structural feature. tandfonline.com
Structure-activity relationship studies on 4-methylcoumarin (B1582148) derivatives have demonstrated their potential as anticancer and antioxidant agents. tandfonline.comoup.com For instance, the addition of hydroxyl groups at the C7 and C8 positions of the 4-methylcoumarin scaffold was found to significantly improve cytotoxic potency against several cancer cell lines. tandfonline.com The substitution of these hydroxyls with acetoxy groups, however, tended to reduce the cytotoxic activity. tandfonline.com This suggests that free hydroxyl groups are important for the biological effect, possibly through hydrogen bonding interactions with target enzymes or by participating in antioxidant mechanisms. researchgate.net
Other substitutions on the coumarin (B35378) ring also play a critical role. The introduction of long alkyl chains at the C3 position can improve anticancer activity, likely by enhancing lipophilicity and the ability to penetrate cell membranes. tandfonline.com Halogenation, such as the introduction of a bromine atom, has also been shown to confer reasonable cytotoxic activities. tandfonline.com In the design of inhibitors for specific enzymes like carbonic anhydrase, the strategic placement of chloro and bromo substituents on the coumarin ring has been shown to enhance inhibitory potency and selectivity. mdpi.com
Conformational Flexibility and its Influence on Molecular Recognition
The linkage between the chromenone scaffold and the phenyl carbonate moiety is not rigid. Rotational freedom exists around the C7-O and the O-(C=O) bonds, giving the molecule significant conformational flexibility. This flexibility allows the molecule to adopt different spatial arrangements, which directly influences its ability to bind to a biological target—a process known as molecular recognition.
Crystallographic studies of related coumarin esters provide valuable insight into this flexibility. The dihedral angle, which measures the twist between the plane of the coumarin ring system and the attached substituent, varies considerably depending on the nature of the ester group and crystal packing forces.
In 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818), the dihedral angle between the coumarin system and the benzene (B151609) ring is 59.03°. mdpi.com
For 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate, this angle is 56.11°. nih.gov
In other derivatives like 2-oxo-2H-chromen-7-yl tert-butylacetate and 2-oxo-2H-chromen-7-yl 3-methylbutanoate, the ester side chains are nearly orthogonal to the coumarin ring, with dihedral angles of 72.72° and 76.26°, respectively. researchgate.netnih.gov
This wide range of observed angles demonstrates that the energy barrier to rotation is relatively low, allowing the phenyl carbonate group to orient itself to achieve an optimal fit within a receptor's binding site. Computational studies on other coumarin esters have identified distinct low-energy conformers (e.g., syn and anti orientations of the ester carbonyl relative to the lactone carbonyl), which can exhibit different photophysical properties and may have different binding affinities. nih.gov The ability to adopt a specific conformation is crucial for aligning key interaction points—such as hydrogen bond donors/acceptors or hydrophobic regions—with their counterparts in the target protein, thereby determining the strength and specificity of the molecular recognition event. mdpi.com
Table 2: Dihedral Angles in Related 2-oxo-2H-chromen-7-yl Esters
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | 59.03 | mdpi.com |
| 4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate | 56.11 | nih.gov |
| 2-oxo-2H-chromen-7-yl tert-butylacetate | 72.72 | nih.gov |
| 2-oxo-2H-chromen-7-yl 3-methylbutanoate | 76.26 | researchgate.net |
Design Principles for Novel this compound Derivatives
The design of novel derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties for a specific biological target. The coumarin scaffold is considered a "privileged structure" due to its ability to serve as a framework for developing inhibitors against a wide range of enzymes, including carbonic anhydrases, monoamine oxidases, and various kinases. mdpi.comresearchgate.net
Key design strategies include:
Scaffold Hybridization: A common approach involves creating hybrid molecules by linking the coumarin scaffold to other known pharmacophores. For example, coumarin has been combined with 1,3,4-oxadiazole (B1194373) or 1,2,3-triazole moieties to generate potent anticancer agents. rsc.org This strategy aims to combine the favorable properties of each fragment to achieve synergistic effects or interact with multiple sites on a target.
Substituent Modification for Target-Specific Interactions: The rational introduction of substituents is used to enhance binding affinity and selectivity. For carbonic anhydrase IX inhibitors, introducing carbohydrate moieties via click chemistry has been shown to significantly boost potency and selectivity over other isoforms. nih.gov Similarly, in the development of aromatase inhibitors, modifying amide substituents on the coumarin ring was found to alter the compound's orientation in the active site, directly affecting inhibitory activity. nih.gov
Modulation of Physicochemical Properties: Lipophilicity, solubility, and metabolic stability are fine-tuned through structural modifications. Adding short aliphatic chains or electron-withdrawing groups can enhance antifungal activity. mdpi.com The use of a 4-methyl group, as previously discussed, is a key strategy to block metabolic activation and improve the safety profile. tandfonline.com
Fragment-Based and Structure-Guided Design: Starting from a weakly active lead compound, derivatives are systematically prepared to probe the structure-activity relationship. nih.govresearchgate.net Computational tools like molecular docking are often used to predict how derivatives will bind to a target protein, helping to rationalize observed activities and guide the design of more potent compounds. mdpi.comnih.gov This approach allows for the optimization of interactions by placing substituents in positions that can form favorable contacts, such as hydrogen bonds or hydrophobic interactions, within the enzyme's active site.
By applying these principles, the this compound scaffold can be systematically modified to develop novel derivatives with tailored biological activities.
Advanced Research Applications and Mechanistic Insights Excluding Clinical Trials, Dosage, Safety, and Adverse Effects
Applications in Organic Synthesis as Intermediates and Reagents
While the primary body of research on 2-oxo-2H-chromen-7-yl phenyl carbonate and its close analogs has concentrated on their biological activities, the inherent chemical structure of the compound suggests potential applications as a versatile intermediate and reagent in organic synthesis. The phenyl carbonate group attached to the 7-position of the coumarin (B35378) scaffold is a key feature that can be exploited in various chemical transformations.
The 7-hydroxycoumarin skeleton is a common scaffold in medicinal chemistry, and its functionalization is a key strategy in the development of new therapeutic agents. The phenyl carbonate group in this compound can serve as an activated precursor for the introduction of a wide array of functional groups at the 7-position. This is achieved through nucleophilic substitution reactions where the phenoxycarbonyl group is displaced by a nucleophile. For instance, reaction with amines, alcohols, or thiols would lead to the formation of carbamates, ethers, and thioethers, respectively. This approach allows for the synthesis of a diverse library of 7-substituted coumarin derivatives from a common intermediate, facilitating structure-activity relationship studies.
The phenoxycarbonyl moiety of this compound is an effective leaving group. In a nucleophilic acyl substitution reaction, the carbonyl carbon of the carbonate is attacked by a nucleophile, leading to the departure of the phenoxide ion. The stability of the resulting phenoxide anion makes this process thermodynamically favorable. This property is particularly useful in the synthesis of various esters and amides under mild conditions. For example, the reaction of this compound with a carboxylic acid in the presence of a suitable base could yield the corresponding 7-coumarinyl ester. Similarly, its reaction with primary or secondary amines would afford N-substituted carbamates. The utility of such reactive organic carbonates is well-established in peptide synthesis for the protection of amino groups and the activation of carboxyl groups. researchgate.net
Mechanistic Studies of Biological Interactions
The coumarin scaffold is a recognized pharmacophore, and derivatives of this compound have been the subject of numerous studies to elucidate their mechanisms of action at a molecular level, particularly as enzyme inhibitors.
Derivatives of this compound, particularly those that are transformed into carbamates, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the neurotransmitter acetylcholine (B1216132). tsijournals.com The inhibitory mechanism of carbamates involves the carbamylation of a serine residue within the active site of the cholinesterase enzyme. tsijournals.com This results in a temporarily inactivated enzyme, leading to an increase in the concentration of acetylcholine in the synaptic cleft. tsijournals.com
Molecular docking and kinetic studies have provided detailed insights into the binding and inhibition mechanisms of coumarin derivatives. For instance, some coumarin-based inhibitors have been shown to act as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. amazonaws.comnih.gov The coumarin moiety often binds to the PAS, while other parts of the molecule can interact with the CAS. amazonaws.comnih.gov Kinetic analyses have revealed that some coumarin derivatives exhibit a mixed-type inhibition of cholinesterases. mazums.ac.ir
Table 1: Inhibitory Activity of Selected Coumarin Derivatives against Cholinesterases
| Compound | Target Enzyme | IC₅₀ | Type of Inhibition | Reference |
|---|---|---|---|---|
| 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6c) | Acetylcholinesterase | 43 nM | Mixed-type | mazums.ac.ir |
| Chromenyl Coumarate (CC) | Acetylcholinesterase | 48.49 ± 5.6 nM | Non-competitive | nih.gov |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea (C20) | Acetylcholinesterase | 0.04 µM | - | amazonaws.com |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea (C21) | Butyrylcholinesterase | 0.06 µM | - | amazonaws.com |
| Coumarin-triazole-isatin hybrid (6c1) | Butyrylcholinesterase | 1.74 µM | Mixed-type | nih.gov |
Coumarin derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin (B10506). who.intjournaljpri.comnih.gov The inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases. who.inttandfonline.com
Structure-activity relationship (SAR) studies have revealed that the position of substituents on the coumarin ring significantly influences the inhibitory activity and selectivity towards MAO-A or MAO-B. journaljpri.comnih.gov For example, a phenyl group at the C-3 position of the coumarin scaffold has been shown to enhance MAO-B inhibition, while substitution at the C-4 position favors MAO-A inhibition. journaljpri.comnih.gov The nature and length of the substituent at the 7-position also affect the specificity and selectivity of inhibition. scienceopen.comnih.gov
Enzymatic kinetics and molecular docking simulations have been employed to elucidate the detailed mechanisms of MAO inhibition by coumarin derivatives. journaljpri.comnih.gov These studies have shown that some coumarin derivatives act as reversible and competitive inhibitors. nih.gov Molecular docking has helped to visualize the binding modes of these inhibitors within the active sites of MAO-A and MAO-B, highlighting key interactions with amino acid residues. journaljpri.comnih.gov For instance, a 3-phenyl coumarin derivative was found to be a selective and competitive inhibitor of MAO-B with a Kᵢ value of 0.19 ± 0.04 μM. nih.gov
Table 2: Inhibitory Activity of Selected Coumarin Derivatives against Monoamine Oxidases
| Compound | Target Enzyme | IC₅₀ | Kᵢ | Type of Inhibition | Reference |
|---|---|---|---|---|---|
| 3-phenyl coumarin 22d | MAO-B | - | 0.19 ± 0.04 μM | Competitive | nih.gov |
| 4-phenyl coumarin 12b | MAO-A | - | 0.39 ± 0.04 μM | Mixed | nih.gov |
| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 1.14 nM | - | - | nih.gov |
| Chalcocoumarin (ChC4) | MAO-B | 0.76 ± 0.08 µM | - | - | mdpi.com |
Enzyme Inhibition Mechanisms
Casein Kinase 2 (CK2) Inhibition Mechanisms
While direct mechanistic studies on this compound's inhibition of Casein Kinase 2 (CK2) are not extensively detailed in the available literature, the broader class of coumarin derivatives has been identified as a promising scaffold for CK2 inhibitors. CK2 is a constitutively active serine/threonine protein kinase that is often upregulated in cancer cells, playing a crucial role in cell growth, proliferation, and survival. The inhibition of CK2 is, therefore, a significant target in cancer therapy.
The inhibitory action of coumarin derivatives against CK2 is generally attributed to their ability to compete with ATP for binding to the active site of the kinase. The planar structure of the coumarin ring system allows it to fit into the hydrophobic pocket of the ATP-binding site. The specific substitutions on the coumarin scaffold are critical in determining the potency and selectivity of inhibition. For this compound, the phenyl carbonate moiety at the 7-position is hypothesized to play a key role in establishing additional interactions within the active site, potentially through hydrophobic and pi-stacking interactions, thereby enhancing its inhibitory activity. Further computational modeling and experimental studies are necessary to elucidate the precise binding mode and the specific molecular interactions that govern the inhibition of CK2 by this particular compound.
Other Enzyme Systems and their Modulation
Beyond CK2, the coumarin scaffold, as present in this compound, has been shown to interact with and modulate a variety of other enzyme systems. For instance, a structurally similar compound, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, has been identified as a potent and selective inhibitor of Factor XIa, a key enzyme in the blood coagulation cascade. This suggests that the 7-O-acyl coumarin core can serve as a template for designing inhibitors for other serine proteases.
The phenyl carbonate group in this compound introduces a reactive ester linkage. This feature could potentially lead to covalent modification of target enzymes, particularly those with a nucleophilic residue (such as serine or cysteine) in their active site. This irreversible inhibition mechanism could be advantageous for achieving sustained therapeutic effects. However, it also raises considerations about potential off-target effects. The broad inhibitory profile of coumarin derivatives against enzymes like cholinesterases and monoamine oxidases further underscores the potential for this compound to modulate various physiological pathways.
Antifungal and Antibacterial Action Mechanisms
Modulation of Mycelial Morphology and Cell Membrane Permeability
The antifungal activity of coumarin derivatives, including what can be extrapolated for this compound, often involves the disruption of fungal cell integrity. One of the primary mechanisms is the alteration of mycelial morphology. Treatment with coumarin compounds has been observed to cause abnormal hyphal growth, including irregular branching and swelling, which ultimately compromises the structural integrity of the fungal colony.
Furthermore, these compounds can significantly increase the permeability of the fungal cell membrane. The lipophilic nature of the coumarin ring system facilitates its insertion into the lipid bilayer of the fungal membrane. This insertion can disrupt the membrane's fluidity and organization, leading to the leakage of essential intracellular components such as ions and small metabolites. The phenyl carbonate moiety of this compound may enhance this lipophilicity, thereby promoting its accumulation in the fungal membrane and potentiating its disruptive effects. This disruption of membrane integrity is a key factor contributing to the fungicidal or fungistatic activity of these compounds.
DNA Replication Inhibition
In the realm of antibacterial action, coumarin derivatives have been shown to target essential cellular processes, with DNA replication being a notable target. A well-established mechanism for some coumarin-based antibiotics is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. DNA gyrase introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP.
Coumarin compounds can inhibit the ATPase activity of the GyrB subunit of DNA gyrase, thereby preventing the enzyme from carrying out its function. This leads to the cessation of DNA replication and, ultimately, bacterial cell death. While the specific interaction of this compound with DNA gyrase has not been explicitly detailed, its core coumarin structure suggests that it may act through a similar mechanism. The nature and position of the substituent at the 7-position can influence the binding affinity and inhibitory potency against this bacterial enzyme.
Anticancer Mechanisms
Cell Cycle Progression Modulation
A significant aspect of the anticancer activity of coumarin derivatives is their ability to modulate the cell cycle of cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Coumarin compounds have been shown to induce cell cycle arrest at various phases, thereby preventing the uncontrolled proliferation of cancer cells.
For instance, many coumarin derivatives have been reported to cause an accumulation of cells in the G2/M phase or the G0/G1 phase of the cell cycle. This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The specific effects on the cell cycle can be cell-type dependent and are influenced by the substitution pattern on the coumarin ring. The phenyl carbonate group of this compound may confer a specific profile of activity in terms of cell cycle modulation, potentially by influencing its uptake, intracellular localization, or interaction with specific cellular targets. Further investigation is required to delineate the precise mechanism by which this compound interferes with the cell cycle machinery in different cancer cell lines.
DNA Synthesis Inhibition
While direct studies on this compound's effect on DNA synthesis are not extensively documented, research into structurally related coumarin derivatives indicates a significant potential for interference with DNA replication processes. The coumarin scaffold has been identified as a key component in molecules that can inhibit enzymes crucial for DNA synthesis.
A notable example is the antibiotic novobiocin, which contains a coumarin moiety and is a potent inhibitor of bacterial DNA gyrase, an enzyme essential for DNA replication researchgate.net. Furthermore, a study involving a library of 35 structurally related 2H-chromene derivatives identified several compounds with antiproliferative activity linked to the inhibition of Taq DNA polymerase nih.gov. Among these, two derivatives, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) , demonstrated the most promising anti-polymerase activity with IC50 values of 20.7 µM and 48.25 µM, respectively nih.gov. Certain coumarin derivatives have also been found to cause DNA damage in yeast models, suggesting they can induce replicative stress nih.gov. These findings underscore the potential of the 2-oxo-2H-chromen scaffold as a basis for developing agents that target DNA synthesis.
| Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | Taq DNA polymerase | 20.7 ± 2.10 | nih.gov |
| 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate | Taq DNA polymerase | 48.25 ± 1.20 | nih.gov |
| Novobiocin | DNA Gyrase | Not specified | researchgate.net |
Antioxidant Mechanisms and Radical Scavenging
The coumarin nucleus, particularly when substituted with a hydroxyl group at the 7-position as in the parent structure of this compound, is well-recognized for its antioxidant properties nih.govencyclopedia.pub. These compounds can neutralize free radicals through various mechanisms, thereby protecting cells from oxidative damage.
The primary antioxidant mechanism for 7-hydroxycoumarin derivatives is hydrogen atom donation to scavenge free radicals mdpi.com. The phenolic hydroxyl group on the benzene (B151609) ring of the coumarin structure is crucial for this activity nih.gov. Studies have demonstrated that these compounds are effective scavengers of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical: Numerous studies show that coumarin derivatives can efficiently reduce the stable DPPH radical. This activity is often used as a standard measure of antioxidant potential mdpi.comresearchgate.net.
Nitric Oxide (NO) Radical: Derivatives of 3-phenyl coumarin have shown excellent scavenging potential against nitric oxide radicals, which are implicated in inflammatory processes researchgate.netasianpubs.org.
Hydrogen Peroxide (H₂O₂): Certain synthesized coumarins have demonstrated the ability to scavenge hydrogen peroxide mdpi.com.
Superoxide (B77818) Anion (O₂⁻): The 7-hydroxycoumarin structure itself is a strong scavenger of superoxide radicals acs.org.
Hydroxyl Radical (•OH): Coumarin Mannich bases have shown notable hydroxyl radical scavenging activity acs.org.
The antioxidant capacity is significantly influenced by the substitution pattern on the coumarin ring. The presence of hydrogen-donating groups like phenols is a key determinant of the radical-scavenging effect encyclopedia.pub.
Molecular Chaperone Mechanisms and Protein Folding Modulation (e.g., rod opsin)
A groundbreaking area of research for chromenone derivatives is their function as pharmacological chaperones, particularly in the context of protein misfolding diseases. A specific, non-retinoid chromenone-containing small molecule, identified as YC-001 , has been extensively studied for its ability to act as a chaperone for rod opsin, the protein critical for vision nih.govresearchgate.netarvojournals.org.
Mutations in the rhodopsin (RHO) gene can lead to misfolding of the opsin protein, causing autosomal dominant retinitis pigmentosa (adRP), a progressive retinal degenerative disease oup.comnih.gov. YC-001 addresses this by:
Stabilizing Misfolded Opsin Mutants: YC-001 was identified in a high-throughput screen for its ability to stabilize the common P23H opsin mutant nih.govresearchgate.net. It binds to the opsin's chromophore-binding pocket, similar to the native 11-cis-retinal, thereby stabilizing the protein's structure oup.com.
Rescuing Protein Trafficking: By stabilizing the misfolded protein, YC-001 facilitates its proper glycosylation and trafficking from the endoplasmic reticulum (ER) to the cell surface, which is compromised in many RHO mutants researchgate.netnih.gov.
Acting as an Inverse Agonist: Beyond its chaperone activity, YC-001 also functions as an inverse agonist, non-competitively antagonizing rod opsin signaling. This can help protect photoreceptors from light-induced damage nih.govresearchgate.net.
The efficacy of YC-001 has been demonstrated in vitro, where it rescued multiple different RP-causing rod opsin mutants, and in vivo, where it protected photoreceptors from degeneration in mouse models of retinal disease arvojournals.orgoup.comnih.gov. This highlights the therapeutic potential of the chromenone scaffold in treating proteopathies.
Interactions with Cellular Targets beyond Enzymes (e.g., HSP27 cross-linkers)
The biological activity of chromenone derivatives extends beyond enzymatic inhibition to interactions with other crucial cellular proteins. A significant example is their interaction with Heat Shock Protein 27 (HSP27), a small heat shock protein involved in cellular stress responses, protein folding, and the regulation of apoptosis.
Unlike other heat shock proteins such as HSP90 and HSP70, HSP27 lacks an ATP-binding site, making the development of traditional inhibitors challenging. However, specific chromenone derivatives have been identified as HSP27 cross-linkers , which functionally inhibit the protein nih.govresearchgate.net.
Mechanism of Action: Compounds like J2 and a more druggable analog, NA49 , induce the cross-linking of HSP27, leading to the formation of altered dimers. This modification inhibits the normal chaperone function of HSP27 nih.govresearchgate.net.
Therapeutic Implications: The functional inhibition of HSP27 by these chromenone compounds has shown therapeutic potential in preclinical models. For instance, NA49 was found to ameliorate pulmonary fibrosis by suppressing the epithelial-mesenchymal transition (EMT), a process in which HSP27 is implicated nih.govelsevierpure.com. In oncology, inducing abnormal cross-linked HSP27 dimers has been shown to sensitize non-small cell lung cancer cells to chemotherapy and radiation researchgate.net.
This interaction with HSP27 represents a distinct mechanistic pathway, demonstrating that the chromenone scaffold can be used to target non-enzymatic proteins involved in disease pathogenesis.
Luminescent and Fluorescent Probe Development
The coumarin scaffold is a renowned fluorophore, prized for its high fluorescence quantum yield, photostability, and tunable optical properties nih.govrsc.org. These characteristics make it an ideal platform for the development of fluorescent probes for sensing and imaging in biological and environmental systems.
Intramolecular Charge Transfer (ICT) Mechanisms
A key photophysical mechanism exploited in many coumarin-based probes is Intramolecular Charge Transfer (ICT) rsc.orgbenthamdirect.com. In an ICT-based probe, the coumarin core is typically functionalized with an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This process is highly sensitive to the local environment and can be modulated by the presence of a specific analyte.
A derivative structurally similar to the title compound, 2-oxo-2H-chromium-7-yl 4-bromobutyrate (OCYB) , was designed as a fluorescent probe for hydrazine (B178648) based on the ICT mechanism nih.govfrontiersin.org.
"Off-On" Switching: In its native state, the probe's fluorescence is quenched. The 7-position of the coumarin is protected by a recognition group (4-bromobutyryl), which blocks the ICT process.
Analyte-Induced Fluorescence: When the probe reacts with its target analyte (hydrazine), the recognition group is cleaved. This restores the electron-donating capability of the oxygen at the 7-position, "turning on" the ICT process and resulting in a dramatic increase in fluorescence intensity nih.govfrontiersin.org.
This "Off-On" switching mechanism provides high sensitivity and selectivity, allowing for the detection of analytes at very low concentrations. The versatility of the coumarin scaffold allows for the design of a wide range of ICT-based probes for various ions and small molecules rsc.orgnih.gov.
| Probe Name | Target Analyte | Mechanism | Key Feature | Reference |
| OCYB | Hydrazine (N₂H₄) | ICT | "Off-On" fluorescence enhancement | nih.govfrontiersin.org |
| Not Specified | Thiophenols | ICT | >280-fold fluorescence enhancement | nih.gov |
Aggregation-Induced Emission (AIE) Characteristics (for similar coumarin structures)
Many traditional fluorescent molecules, including numerous coumarin derivatives, exhibit strong luminescence in dilute solutions but suffer from weakened or quenched fluorescence in concentrated solutions or the solid state. This phenomenon, known as aggregation-caused quenching (ACQ), significantly limits their practical applications in fields like optoelectronics and biomedical imaging. nih.gov However, a counterintuitive photophysical phenomenon known as Aggregation-Induced Emission (AIE) has been observed in certain molecules. AIE luminogens (AIEgens) are non-emissive or weakly fluorescent in their dissolved state but become highly luminescent upon aggregation or in the solid state. nih.govresearchgate.net This characteristic makes them ideal candidates for various advanced research applications. researchgate.net
The primary mechanism responsible for AIE is the restriction of intramolecular motion (RIM). nih.gov In dilute solutions, the molecules can undergo various intramolecular motions, such as rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. researchgate.net When the molecules aggregate, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong fluorescence emission. nih.govresearchgate.net
Research has explored the AIE properties of various coumarin derivatives, demonstrating how structural modifications can induce and tune this effect.
Donor-Acceptor Based Coumarin Derivatives
A study on a donor-acceptor coumarin derivative, 6-[4-(N,N-diphenylamino)phenyl]-3-ethoxycarbonyl coumarin (DPA-CM), revealed aggregation-induced enhanced electrochemiluminescence (ECL). nih.gov Organic nanoparticles of DPA-CM were synthesized using a reprecipitation method. In the aggregated nanoparticle form in an aqueous solution, DPA-CM exhibited a red-shifted absorption and a blue-shifted photoluminescence emission compared to its properties in an organic solution. nih.gov The enhanced ECL emission in the aggregated state was attributed to the restriction of conformational relaxation within the nanoparticles and the stability of the compound's cationic radical. nih.gov
Another investigation focused on a coumarin derivative, referred to as 4a, in a tetrahydrofuran (B95107) (THF)/water solvent system. The fluorescence emission of 4a was observed to increase significantly with an increasing water fraction (fw), peaking at around 89% fw. digitellinc.com This enhancement is a classic indicator of AIE behavior. Interestingly, as the water fraction increased beyond 70%, the emission peak blue-shifted from 615 nm to 560 nm. digitellinc.com This suggests that the aggregates formed at high water fractions have a larger energy gap between the ground and excited states. digitellinc.com
Coumarin-Based Boron Complexes
Scientists have also designed and synthesized coumarin-based boron complexes to harness AIE characteristics. acs.org Two such complexes, HBN and MBN, were shown to have their C═N isomerization inhibited by N,O-chelated BF₂, leading to a significant enhancement of fluorescence in THF. acs.org When aggregated in a mixed solvent system of acetonitrile (B52724) (CH₃CN) and water, the complexes displayed notable red-shifted emissions due to aggregation-induced charge-transfer enhancement. acs.org In the solid, aggregated state, they exhibited bright red emission with large Stokes shifts. acs.org
| Compound | State | Max Emission (λem) | Stokes Shift |
|---|---|---|---|
| HBN | Solid | 650 nm | 170 nm |
| MBN | Solid | 620 nm | Not Specified |
Natural Coumarin Isomers
A fascinating discovery was made with two unconventional, rotor-free natural coumarin isomers: 5-methoxyseselin (B8255409) (5-MOS) and 6-methoxyseselin (6-MOS). nih.gov Despite their minor structural differences, they display completely opposite fluorescent properties upon aggregation in aqueous media. 6-MOS exhibits typical AIE characteristics, where its fluorescence is enhanced in an aggregated state due to the RIM mechanism. nih.gov In contrast, 5-MOS shows reduced emission in aqueous media aggregates but enhanced emission in its crystal form. nih.gov This unusual behavior for 5-MOS is attributed to the formation of different types of aggregates that facilitate electron or energy transfer processes. nih.gov This finding highlights that even subtle changes in molecular structure can dramatically alter the AIE properties of coumarin derivatives, offering a new strategy for discovering novel AIEgens from natural sources. nih.gov
| Compound | Aggregation Condition | Observed Fluorescent Behavior | Proposed Mechanism |
|---|---|---|---|
| 6-Methoxyseselin (6-MOS) | Aqueous Media | Aggregation-Enhanced Emission (AEE) | Restriction of Intramolecular Motion (RIM) |
| 5-Methoxyseselin (5-MOS) | Aqueous Media | Reduced Emission | Electron/Energy Transfer |
| 5-Methoxyseselin (5-MOS) | Crystal State | Enhanced Emission | Not Specified |
The exploration of AIE characteristics in coumarin structures provides a powerful platform for designing novel functional materials. researchgate.net By modifying the coumarin scaffold, researchers can fine-tune the photophysical properties to create highly sensitive probes for chemical sensing and advanced bio-imaging applications, overcoming the limitations imposed by the ACQ effect. researchgate.netdigitellinc.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity
While the direct synthesis of 2-oxo-2H-chromen-7-yl phenyl carbonate is not extensively detailed in the literature, pathways to analogous compounds provide a clear roadmap for future synthetic development. Research into closely related carbamate (B1207046) derivatives has demonstrated that substituted 7-hydroxycoumarin can be reacted with phenyl isocyanate in the presence of triethylamine (B128534) to produce the corresponding phenylcarbamate in high yields (85-95%) and with short reaction times (15 minutes). Future work should focus on adapting this efficient one-pot strategy for the synthesis of the target carbonate, likely by substituting phenyl isocyanate with a reagent such as phenyl chloroformate.
Further avenues for optimization can be drawn from the O-acylation of 7-hydroxy-2H-chromen-2-one, which produces various esters in high yields under mild conditions. These reactions often employ an acyl chloride with a base like triethylamine in a suitable solvent. nih.gov To enhance the synthesis of this compound, future strategies should include:
Catalyst Optimization: Screening different base catalysts and exploring novel organocatalysts to improve reaction rates and selectivity.
Advanced Methodologies: Investigating green and efficient synthesis techniques such as microwave irradiation or continuous flow reactions, which have been shown to improve yields and reduce reaction times in other coumarin (B35378) syntheses. researchgate.netresearchgate.net
Solvent-Free Conditions: Developing solvent-free protocols, catalyzed by solid acids or nanoparticles, to create a more environmentally friendly and economical process. nih.govresearchgate.net
| Parameter | Potential Improvement Strategy | Rationale |
|---|---|---|
| Yield | Microwave-assisted synthesis, solid-acid catalysis | Increases reaction rates and often improves product yield. researchgate.net |
| Selectivity | Screening of organocatalysts and bases | Minimizes side-product formation by favoring the desired reaction pathway. |
| Sustainability | Solvent-free conditions, use of reusable catalysts | Reduces chemical waste and environmental impact. researchgate.net |
| Reaction Time | Continuous flow chemistry, ultrasound irradiation | Shortens reaction times significantly compared to conventional batch methods. mdpi.com |
Advanced Mechanistic Studies at the Molecular Level
A deep understanding of the structure and reactivity of this compound at the molecular level is critical for predicting its behavior and designing new applications. Future research should employ a combination of advanced analytical techniques to elucidate its structural and electronic properties.
Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For the title compound, this would reveal key information about the planarity of the coumarin ring, the conformation of the phenyl carbonate substituent, and the nature of intermolecular interactions that dictate crystal packing. mdpi.com Techniques such as Hirshfeld surface analysis can then be used to visualize and quantify these noncovalent interactions, such as C-H···O hydrogen bonds and potential π-π stacking, which are critical in molecular recognition and binding to biological targets. mdpi.com Furthermore, detailed spectroscopic analysis using 1D and 2D Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy will be essential to confirm the molecular structure and study its conformational dynamics in solution. mdpi.com
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental validation offers a powerful paradigm for the rational design of novel coumarin derivatives with tailored properties. tandfonline.com Future research on this compound should leverage this integrated approach.
Key computational methods to be employed include:
Density Functional Theory (DFT): To calculate the optimized molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and determine electronic properties. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on the biological activity of a series of coumarin derivatives to predict the efficacy of new designs and guide structural modifications. nih.govnih.govresearchgate.net
Molecular Docking and Dynamics: These simulations can predict how the molecule binds to the active sites of specific enzymes or receptors, providing mechanistic hypotheses for its biological activity. nih.govmdpi.com This is crucial for identifying potential therapeutic targets.
These in silico predictions must be validated through experimental work. For instance, a DFT model that accurately predicts the structural parameters obtained from X-ray crystallography can then be used with confidence to characterize derivatives for which high-quality crystals cannot be obtained. tandfonline.com Similarly, if molecular docking suggests high binding affinity to a particular enzyme, this can be confirmed through in vitro enzyme inhibition assays. nih.gov This iterative cycle of prediction and verification accelerates the discovery of compounds with enhanced activity and desired properties. tandfonline.com
Exploration of New Application Domains based on Mechanistic Insights
The coumarin scaffold is associated with a vast array of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects. researchgate.net Mechanistic insights gained from molecular studies can guide the exploration of this compound in several promising application domains.
| Potential Application Domain | Underlying Mechanism/Rationale | Supporting Evidence from Analogues |
|---|---|---|
| Anticancer Agents | Inhibition of signaling pathways (e.g., PI3K/AKT/mTOR), microtubule polymerization, or specific enzymes like carbonic anhydrase. frontiersin.org | Many coumarin derivatives show potent antitumor activity with low toxicity to healthy cells. frontiersin.orgrsc.org |
| Enzyme Inhibitors | Binding to the active site of enzymes such as acetylcholinesterase (AChE), monoamine oxidases (MAOs), or DNA gyrase. nih.govresearchgate.net | Analogues are developed as inhibitors for neurodegenerative diseases and as antibacterial agents. nih.govresearchgate.net |
| Neuroprotective Agents | Modulation of GABAA receptors, antioxidant activity, and inhibition of acetylcholinesterase. researchgate.net | Derivatives like aesculin and herniarin show potential through antioxidant and AChE inhibition mechanisms. researchgate.net |
| Antidepressant Agents | Elevation of serotonin (B10506) (5-HT) levels in the brain. | Certain coumarin-piperazine derivatives exhibit significant antidepressant activity in vivo. mdpi.com |
| CAR Activators | Activation of the Constitutive Androstane Receptor (CAR), which can ameliorate conditions like diabetes. | Modified natural coumarins have been identified as CAR activators. researchgate.net |
Given that the coumarin core can interact with a wide range of biological targets, a primary future direction is the systematic screening of this compound against various enzyme and receptor panels. researchgate.net For example, based on the activity of related compounds, it could be investigated as an inhibitor of DNA gyrase for antibacterial applications or as an activator of the Constitutive Androstane Receptor (CAR) for metabolic diseases. nih.govresearchgate.net Understanding its electronic structure and photophysical properties could also pave the way for its use as a fluorescent probe in bio-imaging or as a chemosensor. The hybridization of the coumarin moiety with other pharmacophores has emerged as a potent strategy in drug design, suggesting that the phenyl carbonate group could be further modified to enhance efficacy and reduce side effects. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
